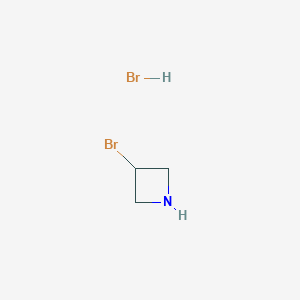

3-Bromoazetidine hydrobromide

Description

Significance of Azetidine (B1206935) Ring Systems in Chemical Science

Azetidines, as part of the broader family of nitrogen-containing heterocycles, are foundational structures in modern chemical science. Their incorporation into molecular frameworks can profoundly influence the physical, chemical, and biological properties of the resulting compounds.

Four-membered nitrogen-containing heterocycles, such as azetidines and their derivatives like β-lactams (2-azetidinones), are crucial substrates and building blocks in organic chemistry. nih.govresearchgate.net These structures are instrumental in the design and synthesis of biologically active compounds through functionalization at various positions on the ring. nih.gov Azetidines are saturated heterocyclic compounds containing one nitrogen atom within a four-membered ring. thermofisher.com Their unique structural and electronic properties make them valuable in medicinal chemistry, where they are often used as rigid scaffolds or as bioisosteric replacements for other chemical groups to fine-tune the pharmacological profiles of drug candidates. nih.govijmrset.comresearchgate.net The presence of the nitrogen atom provides a handle for synthetic modifications and can serve as a basic center, influencing a molecule's solubility and interactions with biological targets. nih.gov The development of synthetic methodologies to access diverse and functionalized azetidines remains an active area of research, driven by their appearance in numerous natural products and pharmaceuticals. researchgate.netrsc.orgacs.org

The reactivity of azetidines is fundamentally governed by their inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (three-membered rings) and the more stable and less reactive pyrrolidines (five-membered rings). rsc.orgrsc.org This intermediate stability allows for both manageable handling and unique reactivity that can be initiated under specific reaction conditions. rsc.orgrsc.orgrsc.org The strain energy facilitates a variety of chemical transformations, most notably ring-opening reactions. rsc.orgbeilstein-journals.org

These reactions are often triggered by nucleophiles or acids and can proceed via the cleavage of the C-N bonds. rsc.orgmagtech.com.cn The regioselectivity of these ring-opening reactions is influenced by the substituents on the azetidine ring. magtech.com.cn For instance, nucleophilic attack is often directed by electronic effects, while bulky nucleophiles may be governed by steric hindrance. magtech.com.cn This controlled release of ring strain makes azetidines versatile intermediates for the synthesis of more complex acyclic and heterocyclic structures. beilstein-journals.orgresearchgate.net The ability to undergo these transformations under relatively mild conditions underscores their utility as synthetic precursors. rsc.org

Overview of 3-Bromoazetidine (B1339375) Hydrobromide as a Chemical Compound

3-Bromoazetidine hydrobromide is a specific and highly useful derivative within the azetidine family. It is often supplied as a hydrobromide salt, which enhances its stability and handling properties.

| Property | Value |

|---|---|

| CAS Number | 229496-83-7 bldpharm.comsigmaaldrich.com |

| Molecular Formula | C₃H₇Br₂N |

| Molecular Weight | 216.9 g/mol sigmaaldrich.com |

This compound is primarily utilized as a versatile chemical intermediate in organic synthesis, particularly in the construction of more complex molecules for medicinal chemistry research. semanticscholar.org The bromine atom at the 3-position serves as a valuable functional handle, acting as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at this position, creating diverse libraries of 3-substituted azetidines. rsc.org

Research has demonstrated its use in the synthesis of various azetidine derivatives, including azetidine-3-carboxylic acids and other functionalized analogues. semanticscholar.orgrsc.org For example, 3-bromoazetidines can be converted to the corresponding 3-cyano, 3-azido, or 3-phenoxy derivatives by treatment with appropriate nucleophiles. rsc.org These derivatives are, in turn, precursors to compounds with potential biological activities. The hydrobromide salt form is a common starting material, from which the free base or N-protected derivatives can be generated for subsequent reactions. semanticscholar.orgugent.be

The reactivity and synthetic utility of halogenated azetidines are significantly influenced by the nature and position of the halogen substituent. When comparing 3-bromoazetidine with other halogenated azetidines, such as 3-chloroazetidines or those with halogens on a substituent like 3-chloromethylazetidine, key differences emerge.

The carbon-halogen bond strength is a primary determinant of reactivity in nucleophilic substitution reactions. The carbon-bromine bond is generally weaker and more polarizable than the carbon-chlorine bond, making bromide a better leaving group than chloride. clockss.org Consequently, 3-bromoazetidines are typically more reactive towards nucleophiles than their 3-chloroazetidine (B1601879) counterparts. clockss.org This difference in reactivity can necessitate harsher reaction conditions, such as higher temperatures or longer reaction times, to achieve similar transformations with 3-chloroazetidines. clockss.org

The position of the halogen also dictates the type of chemistry that can be performed. In 3-bromoazetidine, the bromine is directly attached to the strained four-membered ring. Nucleophilic displacement at this position leads to direct functionalization of the azetidine core. In contrast, a compound like 3-chloromethylazetidine has the halogen on a substituent attached to the ring. While still a reactive site for nucleophilic substitution, the reactions occur on the side chain rather than directly on the ring, leading to a different class of derivatives. The reactivity of 2-(halomethyl)aziridines and 3-haloazetidines has been explored, with chlorinated analogues generally receiving less attention than their brominated counterparts due to this reactivity difference. clockss.org

| Compound | Halogen Position | Relative Reactivity in Nucleophilic Substitution | Primary Product Type |

|---|---|---|---|

| 3-Bromoazetidine | Directly on the ring (C3) | Higher | 3-substituted azetidines |

| 3-Chloroazetidine | Directly on the ring (C3) | Lower | 3-substituted azetidines |

| 3-Chloromethylazetidine | On a methyl substituent at C3 | Variable (side-chain reactivity) | 3-(Substituted-methyl)azetidines |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-bromoazetidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrN.BrH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAVPWMUBZKKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678608 | |

| Record name | 3-Bromoazetidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229496-83-7 | |

| Record name | 3-Bromoazetidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-Bromoazetidine (B1339375) Hydrobromide

Several synthetic pathways to 3-bromoazetidine hydrobromide have been established, ranging from classical cyclization reactions to more modern strain-release strategies. These methods provide access to the core azetidine (B1206935) structure, which can be further functionalized.

Synthesis from 2,3-Dibromopropylamine Hydrobromide

An established route to the azetidine core involves the intramolecular cyclization of 2,3-dibromopropylamine hydrobromide. This method often proceeds through the in situ generation of the highly strained 1-azabicyclo[1.1.0]butane (ABB) intermediate. arkat-usa.org The process begins with the treatment of an allylamine (B125299) with bromine to furnish the 2,3-dibromopropylamine hydrobromide. arkat-usa.org Subsequent treatment of this hydrobromide salt with a strong base, such as phenyllithium, facilitates the formation of the azabicyclobutane intermediate. arkat-usa.org This highly reactive species can then be opened by an electrophile and a halide source to yield the desired N-substituted 3-haloazetidine. arkat-usa.orgacs.org

The general transformation can be summarized as follows:

Bromination: An appropriate allylamine is reacted with bromine to yield the corresponding 2,3-dibromopropylamine hydrobromide.

In situ Generation of ABB: The hydrobromide salt is treated with a strong base (e.g., phenyllithium) to generate 1-azabicyclo[1.1.0]butane.

Ring Opening: The ABB intermediate is reacted with an electrophile (e.g., Boc₂O or a sulfonyl chloride) and a halide source to afford the N-protected 3-haloazetidine. arkat-usa.org

This methodology provides a versatile entry to a range of 3-haloazetidines with various N-protecting groups.

Thermal Rearrangement of Aziridine (B145994) Precursors

The thermal rearrangement of substituted aziridines presents another important pathway to the azetidine skeleton. Specifically, 2-(bromomethyl)aziridines can undergo ring expansion to form the thermodynamically more stable 3-bromoazetidines. nih.govresearchgate.net This isomerization is a key step in synthetic sequences that initially favor the formation of the three-membered aziridine ring.

For instance, the reduction of certain imines with sodium borohydride (B1222165) or lithium aluminum hydride can yield an aziridine intermediate, which upon heating in a suitable solvent like acetonitrile (B52724), isomerizes to the corresponding azetidine. arkat-usa.org

| Precursor | Reaction Condition | Product | Reference |

| N-t-butyl aldimine | 1. NaBH₄, EtOH or iPrOH 2. Prolonged heating | N-t-butyl-3-bromo-3-methylazetidine | arkat-usa.org |

| Imine from 2,3-dibromo-2-methyl-propylamine | LiAlH₄, Et₂O | N-substituted 3-bromo-3-methylazetidine | arkat-usa.org |

The rearrangement of aziridines to azetidines can proceed through different mechanistic pathways, often involving the formation of an aziridinium (B1262131) ylide intermediate. nih.govnih.gov These ylides can then undergo sigmatropic rearrangements, such as the semanticscholar.orgscispace.com-Stevens or arkat-usa.orgscispace.com-Stevens rearrangement, to afford the ring-expanded azetidine product. nih.govnih.gov The formation of a bicyclic aziridinium ion has also been proposed as an intermediate, which is subsequently opened by a nucleophile to yield the azetidine.

Computational and experimental studies have provided insights into these complex rearrangements. For example, the ring expansion of bicyclic methylene (B1212753) aziridines has been shown to proceed through a concerted, asynchronous arkat-usa.orgscispace.com-Stevens-type rearrangement of an aziridinium ylide. nih.gov The specific pathway and the stability of intermediates are influenced by the substituents on the aziridine ring and the reaction conditions.

The solvent can play a crucial role in directing the outcome of aziridinium ylide rearrangements. The choice of solvent can influence the stability of intermediates and transition states, thereby affecting the selectivity between different rearrangement pathways (e.g., semanticscholar.orgscispace.com- vs. arkat-usa.orgscispace.com-sigmatropic shifts) or competing side reactions.

Research has shown that by changing the solvent, the intermediate ylide can be directed towards either a selective semanticscholar.orgscispace.com- or arkat-usa.orgscispace.com-sigmatropic rearrangement. rwth-aachen.de This remarkable influence of the solvent is not yet fully understood and highlights the complexity of these reaction mechanisms. Non-covalent interactions between the solvent and the reactive intermediates are thought to play a significant role in determining the reaction outcome. nih.govnih.gov

Base-Induced Cyclization in the Synthesis of Azetidine-3-Carboxylic Acid Derivatives

A common and effective method for the synthesis of azetidine-3-carboxylic acid derivatives involves a base-induced intramolecular cyclization. This approach typically starts with alkyl 2-(bromomethyl)acrylates. The synthesis involves amination, bromination, and subsequent base-induced cyclization. nih.gov In this process, the formation of the aziridine is often kinetically favored, but this can be subsequently isomerized to the thermodynamically more stable azetidine. nih.govresearchgate.net

The general sequence is as follows:

Amination and Bromination: An alkyl 2-(bromomethyl)acrylate is subjected to amination and further bromination to introduce the necessary functionalities.

Base-Induced Cyclization: Treatment with a base promotes an intramolecular nucleophilic substitution, leading to the formation of the azetidine ring.

This method provides a direct route to 3-bromoazetidine-3-carboxylates, which are versatile intermediates for further functionalization.

Strain-Release Methodology for Protected 3-Haloazetidines

A powerful and increasingly popular strategy for the synthesis of azetidines, including 3-halo derivatives, is the strain-release reaction of 1-azabicyclo[1.1.0]butane (ABB). arkat-usa.orgsemanticscholar.org This highly strained molecule serves as a potent precursor that can be readily converted to functionalized azetidines.

The synthesis of protected 3-haloazetidines via this methodology can be achieved in a one-pot, gram-scale reaction. acs.orgsemanticscholar.org The process involves the in situ generation of ABB from commercially available starting materials, such as 2,3-dibromopropylamine hydrobromide. arkat-usa.org The ABB is then activated by an electrophile (e.g., a chloroformate or sulfonyl chloride), followed by nucleophilic attack of a halide at the bridgehead carbon, leading to the ring-opened 3-haloazetidine. nih.gov

| Starting Material | Reagents | Product | Reference |

| 1-Azabicyclo[1.1.0]butane (in situ) | 1. Electrophile (e.g., Boc₂O, TsCl) 2. Halide salt | N-Protected 3-haloazetidine | arkat-usa.orgacs.orgsemanticscholar.org |

| Azabicyclo[1.1.0]butyl carbinols | Trifluoroacetic anhydride (B1165640) or triflic anhydride | Keto 1,3,3-substituted azetidines | nih.gov |

This strain-release approach is highly modular, allowing for the facile introduction of various N-protecting groups and different halogens at the 3-position. semanticscholar.org

Utilization of 1-Azabicyclo[1.1.0]butane (ABB)

A prominent and efficient method for synthesizing 3-substituted azetidines involves the strain-release reaction of 1-azabicyclo[1.1.0]butane (ABB). semanticscholar.orgarkat-usa.org This highly strained bicyclic compound readily reacts with a variety of electrophiles, leading to the cleavage of the central C-N bond and the formation of a 1,3-disubstituted azetidine ring. arkat-usa.orgnih.gov

The synthesis of 3-bromoazetidine derivatives via this methodology begins with the in situ generation of ABB, typically from commercially available precursors like 2,3-dibromopropylamine hydrobromide. researchgate.net The subsequent introduction of a bromine source facilitates the ring-opening of ABB to yield the desired 3-bromoazetidine. For instance, N-benzyl-3-bromoazetidine can be obtained through the reaction of ABB with benzyl (B1604629) bromide. researchgate.net A "mix-and-match" approach allows for the synthesis of various N-protected 3-bromoazetidines by selecting different electrophiles (e.g., Boc₂O, Fmoc-Cl) in the presence of a bromide source like lithium bromide (LiBr). semanticscholar.org This one-pot, gram-scale strain-release reaction provides a rapid and versatile route to these important building blocks. semanticscholar.org

The reaction of ABB with various bromides can be heated to furnish the corresponding 3-bromoazetidine derivatives. researchgate.net This approach highlights the versatility of ABB as a synthon for accessing a range of functionalized azetidines. arkat-usa.orgresearchgate.net

| N-Protecting Group Precursor | Bromide Source | Product | Yield |

| Boc₂O (Di-tert-butyl dicarbonate) | LiBr | tert-Butyl 3-bromoazetidine-1-carboxylate | 79% semanticscholar.org |

| Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) | LiBr | 9H-Fluoren-9-ylmethyl 3-bromoazetidine-1-carboxylate | - |

| Benzyl Bromide | Benzyl Bromide | N-Benzyl-3-bromoazetidine | - researchgate.net |

Photochemical Conditions in Strain-Release Approaches

Recent advancements in synthetic methodology have incorporated photochemical conditions to drive strain-release reactions of ABB, offering a mild, visible-light-driven route to functionalized azetidines. unife.itchemrxiv.org This strategy, termed radical strain-release (RSR) photocatalysis, leverages the energy of visible light to generate radical intermediates that are subsequently trapped by the strained ABB ring system. unife.itchemrxiv.org

Derivatization Reactions of this compound

This compound is a key intermediate whose utility lies in its susceptibility to derivatization, primarily through nucleophilic substitution at the electron-deficient carbon atom at the 3-position. The bromine atom serves as an effective leaving group, facilitating the introduction of a wide array of functional groups.

Nucleophilic Substitution Reactions at the 3-Position

The C-Br bond in 3-bromoazetidine is polarized, rendering the C3 carbon electrophilic and thus a prime target for attack by various nucleophiles. This reactivity allows for the synthesis of a diverse library of 3-substituted azetidines. researchgate.net

The substitution of the 3-bromo group with oxygen-based nucleophiles provides access to 3-alkoxy- and 3-aryloxy-azetidines. These reactions typically proceed via a standard Sₙ2 mechanism, wherein the oxygen nucleophile displaces the bromide ion. The synthetic utility of 3-bromoazetidines has been demonstrated in the straightforward preparation of these derivatives. researchgate.net For example, 3-iodoazetidine (B8093280), a related haloazetidine, can be converted to a 3-hydroxyazetidine derivative by sequential treatment with potassium acetate (B1210297) (KOAc) and potassium hydroxide (B78521) (KOH), demonstrating the viability of oxygen nucleophiles in displacing a halogen at this position. semanticscholar.org While direct examples with 3-bromoazetidine and phenols are specific, the general reactivity pattern of alkyl halides suggests that such transformations are feasible, often catalyzed by a base to deprotonate the phenol (B47542) or alcohol, thereby increasing its nucleophilicity. youtube.comlibretexts.orgnih.gov

| Nucleophile | Reagent(s) | Product Type |

| Acetate | KOAc, then KOH | 3-Hydroxyazetidine semanticscholar.org |

| Alcohols | R-OH / Base | 3-Alkoxyazetidine researchgate.net |

| Phenols | Ar-OH / Base | 3-Aryloxyazetidine researchgate.net |

Nitrogen nucleophiles, such as primary and secondary amines or the azide (B81097) ion, readily displace the bromide from the 3-position of the azetidine ring to form 3-aminoazetidine derivatives. libretexts.org The azide ion (N₃⁻) is a particularly effective nucleophile for this transformation, yielding a 3-azidoazetidine intermediate. masterorganicchemistry.com This intermediate can then be easily reduced, for example through catalytic hydrogenation, to afford the corresponding primary 3-aminoazetidine. libretexts.orgyoutube.com This two-step sequence is an efficient method for the synthesis of primary amines from alkyl halides. libretexts.org

Direct alkylation with primary or secondary amines is also a viable route. libretexts.org Palladium-catalyzed N-arylation methods, such as the Buchwald-Hartwig reaction, can be employed to form C-N bonds between the azetidine nitrogen and aryl groups, and similar principles can be applied to the C3 position. beilstein-journals.orgnih.govnih.gov

| Nucleophile | Reagent(s) | Intermediate/Product |

| Azide | NaN₃ | 3-Azidoazetidine libretexts.org |

| Phthalimide | Potassium Phthalimide | N-(Azetidin-3-yl)phthalimide google.com |

| Primary/Secondary Amines | R¹R²NH | 3-(Dialkylamino)azetidine |

Carbon-based nucleophiles can also be used to form new carbon-carbon bonds at the 3-position. The cyanide ion (CN⁻) is a classic carbon nucleophile that reacts with alkyl halides to form nitriles. researchgate.net In the context of 3-haloazetidines, treatment of a protected 3-iodoazetidine with sodium cyanide (NaCN) in a solvent like DMSO effectively yields the corresponding 3-cyanoazetidine. semanticscholar.org This transformation is a key step in the synthesis of azetidine-3-carboxylic acids, as the nitrile group can be subsequently hydrolyzed to a carboxylic acid. semanticscholar.org The reaction proceeds in good yield, even on a gram scale, underscoring its utility in synthetic campaigns. semanticscholar.org

| Nucleophile | Substrate | Reagent(s) | Product | Yield |

| Cyanide | tert-Butyl 3-iodoazetidine-1-carboxylate | NaCN, DMSO | tert-Butyl 3-cyanoazetidine-1-carboxylate | Good semanticscholar.org |

Reactions with Sulfur Nucleophiles

The carbon-bromine bond at the C3 position of the azetidine ring is susceptible to cleavage by soft nucleophiles, such as those containing sulfur. Thiolate anions, generated from thiols in the presence of a base, are excellent nucleophiles for S(_N)2 reactions. msu.edu The high nucleophilicity of sulfur, which is greater than that of oxygen, facilitates these substitution reactions, leading to the formation of 3-thioether-substituted azetidines. msu.edu

The reaction of N-protected 3-bromoazetidines with various thiols provides a direct route to 3-(alkylthio)- and 3-(arylthio)azetidines. These reactions are typically carried out in the presence of a non-nucleophilic base to deprotonate the thiol, forming the more reactive thiolate nucleophile. The choice of solvent and reaction temperature can influence the reaction rate and yield. The resulting thioethers can be further oxidized to the corresponding sulfoxides and sulfones, expanding the chemical diversity of the products.

While specific examples detailing the reaction of this compound itself with sulfur nucleophiles are not extensively documented in the provided context, the general reactivity pattern of alkyl halides with sulfur nucleophiles is well-established. msu.edunih.gov The reaction of a protected 3-bromoazetidine, such as 1-Boc-3-bromoazetidine, with a thiol (R-SH) in the presence of a base like sodium hydride or potassium carbonate in a polar aprotic solvent like DMF or THF would be expected to yield the corresponding N-Boc-3-(alkylthio)azetidine or N-Boc-3-(arylthio)azetidine.

Preparation of 3-Functionalized Azetidines

3-Bromoazetidine and its derivatives are pivotal precursors for a variety of 3-substituted azetidines. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions with a range of nucleophiles.

The synthesis of 3-alkoxyazetidines can be achieved through the reaction of a 3-bromoazetidine derivative with an alcohol or an alkoxide. For instance, the reaction of 3-bromo-3-ethylazetidines with alcohols in the presence of a base leads to the formation of the corresponding 3-alkoxy-3-ethylazetidines. researchgate.net This methodology is applicable to the synthesis of various 3-alkoxyazetidines by selecting the appropriate alcohol.

| Reactant | Reagent | Product | Yield |

| N-protected 3-bromoazetidine | Sodium methoxide | N-protected 3-methoxyazetidine | Not specified |

| N-protected 3-bromoazetidine | Sodium ethoxide | N-protected 3-ethoxyazetidine | Not specified |

This table is illustrative of the general reaction and not based on specific reported yields for this compound.

Similar to the synthesis of 3-alkoxyazetidines, 3-aryloxyazetidines can be prepared by the reaction of a 3-bromoazetidine derivative with a phenol. researchgate.net The reaction is typically performed in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. This reaction allows for the introduction of a variety of substituted and unsubstituted aryl groups at the 3-position of the azetidine ring.

| Reactant | Reagent | Product |

| 1-Boc-3-bromoazetidine | Phenol, Potassium Carbonate | 1-Boc-3-phenoxyazetidine |

| 1-Boc-3-bromoazetidine | 4-Methoxyphenol, Sodium Hydride | 1-Boc-3-(4-methoxyphenoxy)azetidine |

This table represents a general synthetic approach.

The hydrolysis of 3-bromoazetidines provides a route to 3-hydroxyazetidines. This transformation can be effected by treatment with water or a hydroxide source. The reaction proceeds via nucleophilic substitution where the bromide is displaced by a hydroxyl group. researchgate.net An alternative approach involves the hydrogenation of a protected 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride over a palladium catalyst. chemicalbook.com

| Precursor | Reagents | Product | Yield |

| 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride | H(_2), Pd(OH)(_2)/C, Ethanol | 3-Hydroxyazetidine hydrochloride | 94% chemicalbook.com |

| N-protected 3-bromoazetidine | Aqueous base (e.g., NaOH) | N-protected 3-hydroxyazetidine | Not specified |

Azetidine-3-carbonitrile (B1291615) can be synthesized from 3-bromoazetidine derivatives by reaction with a cyanide salt, such as sodium or potassium cyanide. This cyanation reaction is a standard method for introducing a nitrile group. researchgate.net The resulting azetidine-3-carbonitrile is a valuable intermediate that can be further transformed into other functional groups like carboxylic acids or amines. For example, azetidine-3-carbonitrile hydrochloride can be reacted with di-tert-butyl dicarbonate (B1257347) in the presence of triethylamine (B128534) to yield tert-butyl 3-cyanoazetidine-1-carboxylate. chemicalbook.com

| Reactant | Reagents | Product | Yield |

| 3-Cyanonitrile azetidine hydrochloride | Di-tert-butyl dicarbonate, Triethylamine | tert-Butyl 3-cyanoazetidine-1-carboxylate | 98% chemicalbook.com |

| N-protected 3-bromoazetidine | Sodium cyanide | N-protected azetidine-3-carbonitrile | Not specified researchgate.net |

3-Carboxyazetidines are important building blocks, and their synthesis can be approached from 3-bromoazetidine precursors. One route involves the hydrolysis of azetidine-3-carbonitriles under acidic or basic conditions. Alternatively, alkyl 3-bromoazetidine-3-carboxylates, which can be synthesized via a multi-step process involving amination, bromination, and cyclization of alkyl 2-(bromomethyl)acrylates, serve as direct precursors. researchgate.netsemanticscholar.org These esters can then be hydrolyzed to the corresponding carboxylic acid.

| Precursor | Reaction | Product |

| N-protected azetidine-3-carbonitrile | Acid or base hydrolysis | N-protected azetidine-3-carboxylic acid |

| Alkyl N-protected 3-bromoazetidine-3-carboxylate | Nucleophilic substitution followed by hydrolysis | N-protected azetidine-3-carboxylic acid |

This table outlines general synthetic pathways.

Reaction Mechanisms and Pathways

Intramolecular Nucleophilic Displacement of Bromide

The structure of 3-bromoazetidine features a bromine atom and a nitrogen atom in a 1,3-relationship, which is conducive to intramolecular reactions. In the presence of a base, the nitrogen atom can act as an internal nucleophile, displacing the bromide ion to form a highly strained bicyclic intermediate, 1-azabicyclo[1.1.0]butane. clockss.orgresearchgate.net This intramolecular cyclization is a key mechanistic step that underpins much of the reactivity of 3-bromoazetidine and its derivatives. The effective formation of 1-azabicyclo[1.1.0]butane from 2,3-dibromopropylamine hydrobromide using n-BuLi is understood to proceed through a pathway involving intramolecular coordination. researchgate.net

Formation and Reactivity of Bicyclic Aziridinium Intermediates

The 1-azabicyclo[1.1.0]butane formed from the intramolecular cyclization of 3-bromoazetidine can be considered a bicyclic aziridinium-like species. This intermediate is highly reactive due to significant ring strain. rsc.orgrsc.org Its reactivity is characterized by the cleavage of the central C-N bond upon reaction with various electrophiles and nucleophiles, leading to the formation of 1,3-disubstituted azetidines. arkat-usa.org

The reaction of 1-azabicyclo[1.1.0]butane with electrophiles activates the bridgehead carbon, making it susceptible to nucleophilic attack. This process allows for the controlled opening of the bicyclic system and the introduction of a wide range of functional groups at the 3-position of the azetidine ring. researchgate.net The stereospecificity observed in some of these reactions suggests a concerted mechanism for the ring opening. nih.gov

Electrophile-Induced Bromocyclization

The synthesis of the azetidine ring can also be achieved through electrophile-induced cyclization reactions. In a relevant example, β-amino alcohols containing an (E)-vinylsilane moiety undergo diastereomerically pure cyclization in the presence of N-bromosuccinimide (NBS) to yield azetidines. researchgate.net This process involves the electrophilic attack of a bromine species on the double bond, followed by the intramolecular nucleophilic attack of the nitrogen atom to form the four-membered ring.

While not a direct reaction of 3-bromoazetidine, this mechanism highlights a pathway where a bromine electrophile initiates the formation of the azetidine core. A similar conceptual pathway could be envisioned where an appropriately substituted bromo-amine undergoes cyclization.

Radical-Mediated Transformations

Radical reactions offer an alternative pathway for the functionalization of azetidine derivatives. The reaction of 1-azabicyclo[1.1.0]butane, the key intermediate derived from 3-bromoazetidine precursors, with radical initiators can lead to the formation of substituted azetidines. For instance, the reaction with N-bromosuccinimide (NBS) can introduce a bromine atom at the 3-position through a radical mechanism. clockss.org

The general steps in such radical transformations involve:

Initiation: Generation of a bromine radical from a source like NBS. libretexts.org

Propagation: The bromine radical can react with the azetidine precursor, leading to the formation of an azetidinyl radical, which can then be trapped.

Termination: Combination of radical species to form stable products. libretexts.org

Computational Studies in Reaction Mechanism Elucidation

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of strained heterocycles like azetidines. nih.gov For derivatives such as 3-bromoazetidine, computational studies provide profound insights into reaction pathways, transition state energies, and the origins of selectivity, complementing experimental findings. These theoretical investigations are crucial for understanding the reactivity of the azetidinium cation, the active form of this compound, and predicting the outcomes of its chemical transformations.

The primary reaction pathways available to 3-bromoazetidine involve the azetidinium ion, which can undergo either direct nucleophilic substitution (SN2) at the C3 position or a nucleophilic ring-opening. magtech.com.cnresearchgate.net Computational models are employed to determine the energetic favorability of these competing pathways. By calculating the activation energies (ΔG‡) for each route, researchers can predict which mechanism will predominate under specific reaction conditions.

For instance, a typical DFT study would model the reaction of the N-protonated 3-bromoazetidinium ion with a nucleophile. Two key transition states would be located and characterized:

Transition State for SN2 Substitution: This pathway involves the direct displacement of the bromide ion at the C3 carbon by a nucleophile. Calculations focus on the energy barrier associated with the formation of a trigonal bipyramidal transition state.

Transition State for Ring-Opening: This pathway involves the nucleophilic attack at one of the carbon atoms adjacent to the nitrogen (C2 or C4), leading to the cleavage of a C-N bond and opening of the four-membered ring. nih.gov DFT calculations are essential for understanding the factors that control the regioselectivity of this attack. nih.gov

The insights gained from these studies are critical for rationally designing synthetic strategies. For example, understanding the energetic landscape allows chemists to select nucleophiles, solvents, and reaction conditions that favor the desired product, be it the substituted azetidine or the ring-opened amine.

Detailed Research Findings

While specific computational studies exclusively focused on this compound are not extensively documented in public literature, the principles are well-established through research on analogous azetidinium systems. nih.govmdpi.comuniba.it DFT calculations have successfully rationalized the regioselectivities observed in the ring-opening of variously substituted azetidiniums. nih.gov These studies analyze how electronic effects (e.g., inductive effects from substituents) and steric hindrance influence the activation barriers for nucleophilic attack at different positions on the ring.

The following interactive table illustrates the type of data generated from a comparative DFT study on the competing reaction pathways for an N-protonated azetidinium ion. The values are representative examples based on computational studies of related systems.

| Reaction Pathway | Nucleophile | Solvent (Model) | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| SN2 Substitution at C3 | Azide (N3-) | Acetonitrile (PCM) | 18.5 | Favored |

| Ring-Opening at C2/C4 | Azide (N3-) | Acetonitrile (PCM) | 24.2 | Disfavored |

| SN2 Substitution at C3 | Hydroxide (OH-) | Water (PCM) | 21.0 | Minor Pathway |

| Ring-Opening at C2/C4 | Hydroxide (OH-) | Water (PCM) | 19.8 | Major Pathway |

Applications in Advanced Organic Synthesis and Scaffold Development

Building Block for Complex Molecule Synthesis

3-Bromoazetidine (B1339375) hydrobromide and its derivatives serve as key starting materials for the synthesis of a wide array of complex organic molecules. The facile displacement of the bromide ion by various nucleophiles allows for the introduction of diverse functional groups at the 3-position of the azetidine (B1206935) ring. This reactivity has been harnessed in the total synthesis of natural products and other architecturally challenging targets.

For instance, the synthesis of densely functionalized azetidine ring systems provides access to a wide variety of fused, bridged, and spirocyclic frameworks. researchgate.net These intricate structures are often difficult to access through other synthetic routes, highlighting the strategic importance of 3-bromoazetidine derivatives. The strain-release-driven ring-opening of azabicyclo[1.1.0]butane, a related strained system, further exemplifies the utility of such reactive intermediates in multicomponent reactions to rapidly assemble substituted azetidines. nih.gov

Precursor for Biologically Active Compounds

The azetidine motif is increasingly recognized for its ability to impart favorable physicochemical properties to drug candidates, including improved solubility and metabolic stability. 3-Bromoazetidine hydrobromide is a crucial precursor for a multitude of biologically active compounds with potential therapeutic applications.

The incorporation of conformationally constrained amino acids into peptides can induce specific secondary structures, such as β-turns, and enhance metabolic stability. Alkyl 3-bromoazetidine-3-carboxylates, derived from this compound, are valuable synthons for a range of new conformationally constrained aziridine-2- and azetidine-3-carboxylic acid derivatives. researchgate.net These building blocks are of significant interest for their applications in the field of foldamers and peptidomimetics. researchgate.netnih.govnih.govlookchem.com The rigid azetidine core restricts the torsional angles of the amino acid backbone, providing a powerful tool for controlling peptide conformation.

A short synthesis of alkyl 3-bromoazetidine-3-carboxylates has been developed, involving amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates. researchgate.net These intermediates can be transformed into 3-aminoazetidine-3-carboxylates, which serve as Cα-tetrasubstituted amino acids. researchgate.net

The versatility of this compound allows for the synthesis of functionalized azetidines tailored for specific biological targets and research areas.

Table 1: Examples of Functionalized Azetidines and Their Research Applications

| Functionalized Azetidine Derivative | Target/Research Area | Key Findings | Reference(s) |

|---|---|---|---|

| Spirocyclic Azetidines | Central Nervous System (CNS) | Library of compounds with desirable physicochemical properties for CNS drug discovery, including high sp3 character. | researchgate.net |

| 1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine | Antibacterial (Gram-positive) | Potent activity against E. faecalis and three strains of S. aureus, with potency close to the reference antibiotic norfloxacin. | mdpi.com |

The development of diverse libraries of azetidine-based scaffolds is a key strategy in modern drug discovery. For example, a densely functionalized azetidine ring system has been utilized to generate a wide variety of fused, bridged, and spirocyclic systems with physicochemical and pharmacokinetic properties suitable for targeting the central nervous system. researchgate.net Furthermore, novel nitroazetidines have been designed as potential antibacterial agents, with some showing potent activity against Gram-positive bacteria. mdpi.com

Role in Scaffold Diversity and Drug Discovery

The generation of novel molecular scaffolds is crucial for the discovery of first-in-class medicines. This compound plays a significant role in expanding scaffold diversity and exploring new areas of chemical space.

Diversity-oriented synthesis (DOS) is a powerful strategy for creating structurally diverse and complex small molecules. nih.govnih.govcam.ac.uk The unique reactivity of this compound and related strained systems makes them ideal starting points for DOS campaigns. By applying different reaction pathways to a common azetidine-based intermediate, chemists can rapidly generate a multitude of distinct molecular scaffolds. This approach allows for the systematic exploration of previously uncharted regions of chemical space, increasing the probability of identifying novel bioactive compounds. cam.ac.ukbroadinstitute.org The synthesis of sp3-enriched fragment collections based on DOS principles is a promising avenue for tackling challenging disease targets. broadinstitute.org

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a widely used strategy in medicinal chemistry to optimize drug properties. acs.org The azetidine ring is increasingly being recognized as a valuable bioisostere for larger, more common heterocyclic rings such as piperidine (B6355638). researchgate.netresearchgate.netnih.gov

Replacing a piperidine ring with an azetidine can lead to significant improvements in physicochemical properties, including:

Increased sp3 character: This can lead to improved solubility and reduced planarity, which is often associated with better pharmacokinetic profiles. tcichemicals.com

Novel intellectual property: The use of less common scaffolds can provide a competitive advantage in drug development.

Altered biological activity and selectivity: The different size and electronic properties of the azetidine ring can lead to new interactions with the biological target, potentially improving potency or selectivity. nih.gov

For example, the replacement of a piperidine ring with a spirocyclic azetidine in the anticancer drug Sonidegib has been explored. researchgate.net This demonstrates the potential of azetidines to act as effective bioisosteres for common saturated six-membered heterocycles. researchgate.net The thoughtful application of such bioisosteric replacements can be a powerful tool to address developability problems in drug design campaigns. nih.gov

Synthesis of Energetic Materials (Formal Synthesis of 1,3,3-Trinitroazetidine)

This compound serves as a key starting material for the synthesis of complex heterocyclic compounds, including high-density energetic materials. Its utility is particularly notable in the formal synthesis of 1,3,3-Trinitroazetidine (TNAZ), a high-performance, melt-castable explosive considered as a potential replacement for TNT. dtic.mil The synthesis of TNAZ is a multi-step process that relies on the functionalization of the azetidine ring, a pathway for which 3-bromoazetidine is a suitable precursor.

The formal synthesis involves the introduction of three nitro groups onto the azetidine scaffold. A critical intermediate in this process is 3,3-dinitroazetidine (B175035) (DNAZ) or its N-substituted derivatives. researchgate.netosti.gov The pathway from 3-bromoazetidine requires initial protection of the nitrogen atom, followed by nucleophilic substitution of the bromine atom and subsequent nitration steps.

A representative synthetic route can be outlined as follows:

N-Protection and Nitration: The synthesis begins with the protection of the azetidine nitrogen, for example, with a tert-butyl group. The resulting N-tert-butyl-3-bromoazetidine can then undergo a reaction with a nitrite (B80452) source, such as sodium nitrite, to replace the bromine atom with a nitro group. This step yields 1-tert-butyl-3-nitroazetidine. researchgate.net

Oxidative Nitration: The mono-nitro compound is then converted to a dinitro derivative. This is achieved through an oxidative nitration process, which transforms 1-tert-butyl-3-nitroazetidine into 1-tert-butyl-3,3-dinitroazetidine. researchgate.net

Nitrolysis/N-Nitration: The final step involves the removal of the N-tert-butyl protecting group and the simultaneous nitration of the ring nitrogen. This transformation, known as nitrolysis, is typically accomplished using a potent nitrating agent like acetyl nitrate (B79036) to produce the target molecule, 1,3,3-trinitroazetidine. researchgate.net

Table 1: Key Intermediates in the Formal Synthesis of TNAZ

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| This compound | C₃H₇Br₂N | Starting Material |

| 1-tert-butyl-3-nitroazetidine | C₇H₁₄N₂O₂ | Intermediate after first nitration researchgate.net |

| 1-tert-butyl-3,3-dinitroazetidine | C₇H₁₃N₃O₄ | Key dinitro intermediate researchgate.net |

Table 2: Summary of Synthetic Transformations

| Step | Starting Material | Key Reagents | Product | Transformation Type |

|---|---|---|---|---|

| 1 | N-tert-butyl-3-bromoazetidine | Sodium Nitrite | 1-tert-butyl-3-nitroazetidine | Nucleophilic Substitution researchgate.net |

| 2 | 1-tert-butyl-3-nitroazetidine | Nitrating Agent | 1-tert-butyl-3,3-dinitroazetidine | Oxidative Nitration researchgate.net |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3,3-Trinitroazetidine (TNAZ) |

| TNT (Trinitrotoluene) |

| 3,3-dinitroazetidine (DNAZ) |

| N-tert-butyl-3-bromoazetidine |

| Sodium nitrite |

| 1-tert-butyl-3-nitroazetidine |

| 1-tert-butyl-3,3-dinitroazetidine |

Analytical and Characterization Techniques in Research Contexts

Spectroscopic Methods for Structural Elucidation (e.g., NMR, LC-MS)

Spectroscopic techniques are paramount in determining the precise molecular structure of 3-bromoazetidine (B1339375) hydrobromide. Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and commonly utilized methods for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For tert-butyl 3-bromoazetidine-1-carboxylate, the proton NMR (¹H NMR) spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, shows distinct signals corresponding to the different protons in the molecule. The protons on the azetidine (B1206935) ring adjacent to the nitrogen (CH₂) appear as a multiplet between δ 4.22-4.14 ppm. The methine proton attached to the carbon bearing the bromine atom (CHBr) and the other two azetidine ring protons (CH₂) together appear as a multiplet in the range of δ 4.55-4.46 ppm. chemicalbook.com The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet at δ 1.44 ppm. chemicalbook.com

The carbon-13 NMR (¹³C NMR) spectrum of the same N-protected derivative, recorded at 126 MHz in CDCl₃, reveals the chemical shifts of the carbon atoms. The carbonyl carbon of the Boc protecting group is observed at δ 155.8 ppm. The quaternary carbon of the tert-butyl group appears at δ 80.2 ppm, while the methyl carbons of the tert-butyl group are found at δ 28.4 ppm. The carbon atoms of the azetidine ring are observed as a broad signal at δ 60.3 ppm for the two CH₂ groups and a signal at δ 33.0 ppm for the CHBr carbon. chemicalbook.com

Based on these data, the expected NMR spectra for 3-bromoazetidine hydrobromide would show signals for the azetidine ring protons and carbons, though their chemical shifts would be influenced by the presence of the hydrobromide salt and the absence of the bulky N-Boc protecting group. The proton on the nitrogen would likely be coupled to the adjacent CH₂ protons, and its chemical shift would be dependent on the solvent and concentration.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Azetidine Ring in 3-Bromoazetidine Derivatives

| Atom | tert-butyl 3-bromoazetidine-1-carboxylate (¹H ppm) chemicalbook.com | tert-butyl 3-bromoazetidine-1-carboxylate (¹³C ppm) chemicalbook.com | Predicted Range for this compound (¹H ppm) | Predicted Range for this compound (¹³C ppm) |

| CH₂ (adjacent to N) | 4.22-4.14 (m) | 60.3 (br) | 3.8 - 4.5 | 55 - 65 |

| CHBr | 4.55-4.46 (m) | 33.0 | 4.3 - 5.0 | 30 - 40 |

| NH₂⁺ | - | - | Broad, variable | - |

Note: Predicted ranges are estimates based on general principles and data from the N-Boc protected analogue.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound, LC-MS analysis would be expected to show a molecular ion peak corresponding to the free base, 3-bromoazetidine. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation in the mass spectrometer would likely involve the loss of the bromine atom or cleavage of the azetidine ring, providing further structural confirmation. While specific LC-MS data for this compound is not detailed in the available literature, the technique is a standard method for the characterization of such small heterocyclic molecules.

Chromatographic Purification Techniques (e.g., Flash Chromatography)

The synthesis of this compound often results in a crude product that requires purification to remove impurities and unreacted starting materials. Flash chromatography is a commonly employed technique for this purpose due to its speed and efficiency. rsc.org

A detailed purification procedure for the N-Boc protected derivative, tert-butyl 3-bromoazetidine-1-carboxylate, provides a practical example of how flash chromatography can be applied to this class of compounds. In this procedure, the crude product is purified using a silica (B1680970) gel column. chemicalbook.com The mobile phase, or eluent, is a mixture of ethyl acetate (B1210297) and hexane, with the proportion of the more polar solvent, ethyl acetate, being gradually increased from 5% to 20%. chemicalbook.com This gradient elution allows for the effective separation of the desired product from less polar and more polar impurities. The progress of the purification is typically monitored by thin-layer chromatography (TLC). chemicalbook.com

For the purification of the more polar this compound salt, a different stationary phase or a more polar solvent system would likely be required. Normal-phase chromatography on silica gel might still be feasible with a highly polar eluent system, such as a mixture of dichloromethane (B109758) and methanol, possibly with the addition of a small amount of an acid to maintain the salt form. Alternatively, reversed-phase chromatography could be employed, where a non-polar stationary phase is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol.

Interactive Data Table: Example Flash Chromatography Conditions for an Azetidine Derivative

| Parameter | Condition for tert-butyl 3-bromoazetidine-1-carboxylate chemicalbook.com |

| Stationary Phase | Silica Gel |

| Mobile Phase | 5-20% Ethyl Acetate in Hexane |

| Monitoring | Thin-Layer Chromatography (TLC) |

Advanced Characterization in Reaction Monitoring (e.g., ¹H NMR Monitoring)

In the context of chemical synthesis, it is often crucial to monitor the progress of a reaction to determine its endpoint and to understand its kinetics. ¹H NMR spectroscopy is a powerful tool for real-time reaction monitoring. researchgate.netasahilab.co.jp

By taking aliquots from a reaction mixture at various time intervals and acquiring their ¹H NMR spectra, chemists can observe the disappearance of signals corresponding to the starting materials and the appearance of signals corresponding to the product. researchgate.net The integration of these signals provides a quantitative measure of the relative concentrations of the species in the reaction mixture over time.

For instance, in a reaction involving this compound as a reactant, one could monitor the decrease in the intensity of the characteristic signals of the azetidine ring protons. Concurrently, the emergence of new signals corresponding to the protons of the product molecule would be observed. This technique allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield and purity of the desired product. The use of modern NMR spectrometers with automated sample changers and software can facilitate high-throughput reaction monitoring. mdpi.com

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the properties of molecules like 3-Bromoazetidine (B1339375). DFT methods are used to calculate the electronic structure of molecules, providing information about orbitals, charge distribution, and molecular geometries. This information is crucial for understanding the inherent reactivity of the molecule.

For 3-Bromoazetidine, DFT calculations can predict key structural parameters such as bond lengths and angles. For instance, the C-Br bond length and the bond angles within the four-membered azetidine (B1206935) ring are of particular interest. The inherent strain of the azetidine ring, a consequence of its deviation from ideal tetrahedral bond angles, can be quantified through computational analysis. This ring strain is a primary driver of the reactivity observed in azetidines.

Furthermore, DFT calculations can provide insights into the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental to predicting how 3-Bromoazetidine will interact with other chemical species. For example, the LUMO is often centered on the antibonding orbital of the C-Br bond, indicating that this site is susceptible to nucleophilic attack. The HOMO, conversely, can indicate the most likely sites for electrophilic attack.

To illustrate the type of data obtained from DFT calculations, the following table provides a hypothetical representation of optimized geometric parameters for the 3-Bromoazetidinium cation (the protonated form present in the hydrobromide salt).

| Parameter | Bond/Angle | Calculated Value (Exemplary) |

| Bond Length | C-Br | 1.95 Å |

| Bond Length | C-N | 1.50 Å |

| Bond Angle | C-N-C | 92.0° |

| Bond Angle | N-C-C | 88.0° |

| Dihedral Angle | H-N-C-H | 25.0° |

Note: These values are illustrative and represent the type of data generated from DFT calculations.

Mechanistic Rationalization through Computational Studies

Computational studies, primarily using DFT, are pivotal in rationalizing the mechanisms of reactions involving 3-Bromoazetidine. By modeling the interactions between the azetidine and various reactants, researchers can map out the entire reaction pathway, identifying intermediates and transition states. This allows for a detailed understanding of how factors like solvent, catalyst, and substituent effects influence the reaction outcome.

One of the most common reactions of 3-Bromoazetidine is nucleophilic substitution, where the bromide ion is displaced by a nucleophile. Computational models can help distinguish between different possible mechanisms, such as a direct SN2 pathway or a more complex process involving the formation of an azetidinyl cation intermediate. The calculated energy barriers for these different pathways can predict which one is more likely to occur under specific reaction conditions.

Another significant reaction pathway for strained rings like azetidine is ring-opening. Computational studies can model the cleavage of C-C or C-N bonds, providing energetic data that helps to understand the conditions under which such reactions are favorable. For 3-Bromoazetidine, the presence of the bromine atom can influence the regioselectivity of ring-opening reactions.

The following table exemplifies the kind of energetic data that can be obtained from DFT calculations to compare different reaction pathways for a hypothetical nucleophilic substitution on 3-Bromoazetidine.

| Parameter | SN2 Pathway (kcal/mol) | SN1-like Pathway (kcal/mol) |

| Activation Energy (ΔG‡) | +20.5 | +35.2 |

| Reaction Energy (ΔG_rxn) | -15.0 | -15.0 |

Note: These values are illustrative and represent the type of data generated from DFT calculations to compare reaction mechanisms.

Analysis of Transition States and Reaction Pathways

A cornerstone of computational mechanistic studies is the analysis of transition states. A transition state is a high-energy, transient species that exists at the peak of the energy profile along the reaction coordinate. The structure and energy of the transition state determine the rate of a chemical reaction. DFT calculations allow for the precise location and characterization of these fleeting structures.

For a reaction such as the SN2 substitution on 3-Bromoazetidine, computational chemists can model the transition state where the incoming nucleophile and the departing bromide are simultaneously interacting with the carbon atom. Analysis of the transition state geometry provides insights into the degree of bond formation and bond breaking at this critical point. Vibrational frequency calculations are also performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

By mapping the entire reaction pathway from reactants to products, including all intermediates and transition states, a comprehensive energy profile can be constructed. This profile provides a visual representation of the energetics of the reaction, highlighting the rate-determining step (the step with the highest energy barrier). Such detailed analyses are invaluable for optimizing reaction conditions and for designing new synthetic methodologies based on the reactivity of 3-Bromoazetidine.

Q & A

Basic Research Questions

Q. What safety protocols and handling practices are critical when working with 3-Bromoazetidine hydrobromide in laboratory settings?

- Methodological Answer : Researchers must adhere to hazard-specific protocols, including:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Training : Complete chemical hazard awareness programs covering SDS interpretation, emergency response (e.g., eye wash stations), and spill management .

- Waste Management : Segregate brominated waste in designated containers and collaborate with certified disposal agencies to prevent environmental contamination .

- Exposure Mitigation : Implement first-aid measures (e.g., rinsing eyes for 15 minutes) and monitor for symptoms of inhalation toxicity (e.g., respiratory irritation) .

Q. How can researchers design synthetic routes for this compound?

- Methodological Answer : Synthesis typically involves bromination of azetidine derivatives followed by hydrobromide salt formation. Key considerations include:

- Reagent Selection : Use brominating agents like PBr₃ or HBr in anhydrous conditions to avoid side reactions.

- Purification : Employ recrystallization or column chromatography to isolate the hydrobromide salt, ensuring >95% purity via HPLC .

- Yield Optimization : Adjust reaction time, temperature, and stoichiometry based on kinetic studies of analogous brominated intermediates .

Q. What strategies ensure proper storage and stability assessment of this compound?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation products via mass spectrometry .

Advanced Research Questions

Q. How can variable-temperature infrared spectroscopy (VT-IR) characterize the thermal stability of this compound?

- Methodological Answer :

- Spectral Analysis : Identify key absorption bands (e.g., C-Br stretching at ~550 cm⁻¹) and track shifts under controlled heating (e.g., 303–523 K).

- Thermal Degradation : Calculate activation energy using Arrhenius plots to predict shelf-life under ambient conditions .

- Comparative Studies : Benchmark against structurally similar hydrobromide salts (e.g., pyridine hydrobromide) to infer decomposition pathways .

Q. What experimental design principles optimize RP-HPLC methods for quantifying this compound in complex matrices?

- Methodological Answer :

- Design of Experiments (DoE) : Use central composite design to evaluate factors like mobile phase pH (2.5–3.5), column temperature (25–40°C), and gradient elution profiles .

- Validation : Assess linearity (R² > 0.999), LOD/LOQ (≤10 ng/mL), and robustness (%RSD < 2%) per ICH guidelines .

- Matrix Interference : Apply solid-phase extraction (SPE) to isolate the compound from biological samples prior to analysis .

Q. How do crystallographic techniques resolve protonation sites and hydrogen-bonding networks in this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and solve structures using SHELX.

- Hydrogen Bond Analysis : Map interactions between bromide ions and NH groups using Mercury software, comparing with CSD entries of related salts .

- DFT Calculations : Validate protonation sites via computational modeling (e.g., Gaussian 16) to correlate with experimental data .

Q. What statistical approaches address data variability in pharmacological studies involving this compound?

- Methodological Answer :

- Power Analysis : Predefine sample sizes (e.g., n ≥ 6) to ensure statistically significant outcomes (α = 0.05) in dose-response assays .

- Multivariate Analysis : Apply ANOVA or mixed-effects models to differentiate treatment effects from batch-to-batch variability .

- Reproducibility : Use standardized protocols (e.g., OECD guidelines) for in vivo studies to minimize inter-lab discrepancies .

Integration of Literature and Experimental Design

Q. How can researchers leverage primary literature and databases to plan experiments with this compound?

- Methodological Answer :

- Database Mining : Query PubChem, Reaxys, or SciFinder for synthetic routes, toxicity data, and spectral libraries .

- Critical Appraisal : Prioritize peer-reviewed studies over vendor-supplied data (e.g., exclude benchchem.com ) to avoid biased conclusions .

- Protocol Adaptation : Modify published methods (e.g., bromination conditions) using QbD principles to align with project-specific objectives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.